Gpsgfygvr

Description

Historical Context of Invertebrate Neuropeptide Discovery

The field of invertebrate neuroendocrinology is built upon a history of methodical discovery. While early 20th-century research identified chemical messengers in animal tissues, a pivotal moment for insect neurobiology was the sequencing of the neuropeptide proctolin in 1975. nih.govresearchgate.net This achievement marked the beginning of a new era, shifting focus toward the biochemical identification of peptides that regulate key life processes in invertebrates. nih.govresearchgate.net

Initially, many invertebrate neuropeptides were identified using bioassays that measured their physiological effects, such as the ability to induce muscle contraction. annualreviews.org The first tachykinin to be identified in an invertebrate was actually eledoisin, which was isolated from the salivary glands of a cephalopod. nih.gov The first insect tachykinins, including Locustatachykinin I, II, III, and IV, were later isolated from locusts through the use of a hindgut contraction assay, a method instrumental in the discovery of numerous other insect neuropeptides. core.ac.ukfrontiersin.orgnih.gov These discoveries highlighted that insects utilize a vast array of peptides, some of which bear a striking resemblance to those found in vertebrates, for a variety of regulatory functions. core.ac.uk

Phylogenetic Relationship to Vertebrate Tachykinins

The presence of tachykinin-like peptides in a wide array of animals, from insects to mammals, points to a long and shared evolutionary history. core.ac.ukwikipedia.org The receptors for both mammalian and insect tachykinins also show a high degree of sequence conservation and similar functional characteristics, suggesting they arose from a common ancestral gene. nih.gov For example, the Drosophila tachykinin receptor (DTKR) exhibits approximately 40–48% amino acid identity with vertebrate tachykinin receptors within its transmembrane regions. raolab.cn

Despite this shared ancestry, significant divergence has occurred. This is evident in the differing C-terminal motifs of the peptides, a result of ligand-receptor co-evolution. raolab.cn Interestingly, sequence homology for insect tachykinins is greater with those of fish and amphibians (up to 45%) than with mammalian tachykinins, suggesting a closer ancestral link to non-mammalian vertebrate peptides. core.ac.uknih.gov The existence of these two distinct but related peptide subfamilies across the evolutionary divide provides strong evidence for the ancient origin of the tachykinin signaling system. core.ac.uk

| Superfamily Branch | C-Terminal Consensus Sequence | Primary Terminal Amino Acid |

| Vertebrate Tachykinins | -Phe-X-Gly-Leu-Met-NH₂ | Methionine (Met) |

| Invertebrate TKRPs | -Phe-X-Gly-Y-Arg-NH₂ | Arginine (Arg) |

Table 2: Defining C-Terminal Consensus Sequences of the Tachykinin Superfamily.

Significance of Locustatachykinin I in Invertebrate Neuroendocrinology

Locustatachykinin I and other TKRPs are multifunctional messengers that play pleiotropic roles in invertebrate physiology, acting as neuromodulators, neurotransmitters, and hormones. nih.govraolab.cn They are often referred to as "brain-gut peptides" because they are expressed widely in both the central nervous system and in endocrine cells of the intestine. nih.govfrontiersin.orgbioone.org

Key functions associated with Locustatachykinin I and related peptides include:

Myotropic Activity: TKRPs are potent stimulators of visceral muscle contraction. Locustatachykinins have been shown to increase the frequency and amplitude of contractions in the locust foregut and oviduct, as well as the cockroach hindgut. core.ac.ukraolab.cnmdpi.com

Neuromodulation: In the central nervous system, TKRPs are involved in modulating a variety of processes, including the control of motor activities and the processing of sensory information. nih.govnih.gov In Drosophila, tachykinin signaling has been linked to locomotion, food search behavior, and olfactory processing. nih.gov

Hormone Release Regulation: Evidence suggests that insect TKRPs can regulate the release of other hormones. For instance, Locustatachykinin I and II have been shown to induce the release of adipokinetic hormone, which is critical for mobilizing energy reserves during flight. bioone.org

Immune Response: More recent research indicates that tachykinin signaling is also important for the insect immune response. Studies have shown that the expression of genes for TKRPs and their receptors is significantly altered following an immune challenge. biorxiv.org

The widespread distribution and diverse functions of Locustatachykinin I underscore its importance as a key regulator of physiological homeostasis and behavior in invertebrates. nih.govnih.gov

Properties

IUPAC Name |

1-(2-aminoacetyl)-N-[1-[[2-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHUTTNZGVKOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63N13O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Post Translational Processing of Locustatachykinin I

Precursor Protein Architecture and Gene Expression

Locustatachykinin I is synthesized as part of a larger precursor protein, a common strategy in neuropeptide production. nih.govresearchgate.net This precursor, often referred to as a preproprotein, contains the sequences of multiple bioactive peptides. In the case of locusts, the gene encoding this precursor gives rise to several tachykinin-related peptides, including Locustatachykinin I and II, and in some instances, III and IV. nih.govnih.gov

The expression of the gene encoding the locustatachykinin precursor is observed in the nervous system of the insect. nih.gov Specifically, it has been identified in the brain and various ganglia, which are key sites for the regulation of physiological processes. nih.gov This localized expression ensures that the neuropeptide is produced in close proximity to its sites of action.

Table 1: Locustatachykinin Peptides Derived from a Common Precursor

| Peptide Name | Amino Acid Sequence |

|---|---|

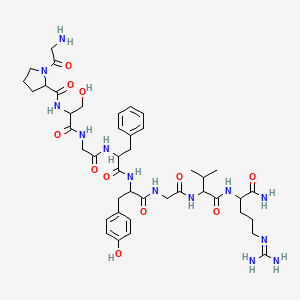

| Locustatachykinin I | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 |

| Locustatachykinin II | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 |

| Locustatachykinin III | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 |

Proteolytic Cleavage Sites and Mechanisms

Once the precursor protein is synthesized, it must be cut at specific points to release the individual neuropeptides. This process is known as proteolytic cleavage and is carried out by a class of enzymes called prohormone convertases. nih.govgoettingen-research-online.de These enzymes recognize and cleave at specific amino acid sequences within the precursor.

In insects, as in vertebrates, these cleavage sites are typically marked by pairs of basic amino acid residues, such as Lysine (Lys) and Arginine (Arg). nih.govresearchgate.net For example, a common cleavage signal is a Lys-Arg pair. nih.gov The prohormone convertases PC1/3 and PC2 are key players in this process in many animals. nih.govgoettingen-research-online.de Following the initial cleavage by convertases, other enzymes, such as carboxypeptidases, may be required to trim any remaining basic residues from the C-terminus of the peptide.

Table 2: Common Proteolytic Cleavage Sites in Insect Neuropeptide Precursors

| Cleavage Site (Amino Acid Pair) | Frequency of Use |

|---|---|

| Lys-Arg | Frequently cleaved |

| Arg-Arg | Ambiguous processing |

| Arg-Lys | Rarely demonstrated in insects |

| Lys-Lys | Very rare |

Amidation and Other Post-Translational Modifications Essential for Bioactivity

For Locustatachykinin I to become biologically active, it must undergo a crucial post-translational modification at its C-terminus called amidation. taylorandfrancis.comacs.org This process involves the conversion of the C-terminal carboxyl group to an amide group (-NH2). wikipedia.org This modification is critical for the peptide's ability to bind to its receptor and elicit a biological response. acs.org In fact, the non-amidated form of many neuropeptides is biologically inactive.

The amidation reaction is a two-step process catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). wikipedia.organnualreviews.org The first step, hydroxylation of the C-terminal glycine (B1666218) residue, is carried out by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. nih.govnih.gov The second step, the removal of the glyoxylate (B1226380) and formation of the amide, is catalyzed by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain. nih.gov This enzymatic process requires molecular oxygen, copper, and ascorbic acid as cofactors. wikipedia.orgnih.gov

While amidation is the most critical modification for the bioactivity of Locustatachykinin I, other post-translational modifications can occur on neuropeptides, though they have not been specifically detailed for this peptide. These can include glycosylation, phosphorylation, and sulfation, which can influence peptide stability, transport, and receptor interaction. creative-proteomics.comyoutube.com

Compound Names

| Common Name/Identifier | Scientific Name |

| Gpsgfygvr | Locustatachykinin I |

Molecular Mechanisms of Locustatachykinin I Action

Locustatachykinin I Receptor Identification and Characterization

The receptors for Locustatachykinin I are part of the G-protein-coupled receptor (GPCR) superfamily, specifically the rhodopsin family, also known as family A GPCRs. nih.govfrontiersin.org These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. In most protostomes, including insects, there is typically a single tachykinin receptor. nih.gov The identification of these receptors is crucial for understanding the biological functions of Lom-TK I, which include the stimulation of visceral muscle contractions in various insect organs. nih.gov

Specificity for Tachykinin Receptor Subtypes (e.g., GPCRs)

Tachykinins exert their effects by binding to specific GPCR subtypes. In mammals, three distinct tachykinin receptors have been identified: NK1, NK2, and NK3. nih.gov These receptors show preferential binding for different mammalian tachykinins. nih.govnih.gov Insect tachykinin receptors, including the one for Locustatachykinin I, are also GPCRs. frontiersin.org While insects may have fewer receptor subtypes compared to mammals, these receptors are essential for mediating the physiological effects of tachykinin-related peptides. nih.gov The signaling mechanism is initiated when the tachykinin peptide binds to its cognate GPCR on the cell surface, triggering a cascade of intracellular events. frontiersin.org

Comparative Analysis of Receptor Binding Affinities

The binding affinity of tachykinin peptides to their receptors determines the potency and specificity of the biological response. Mammalian tachykinins exhibit a clear hierarchy of affinity for the three receptor subtypes. nih.govnih.gov For instance, Substance P has the highest affinity for the NK1 receptor, neurokinin A for the NK2 receptor, and neurokinin B for the NK3 receptor. nih.gov

While specific binding affinity data for Locustatachykinin I across multiple receptor subtypes is not as extensively characterized as for its mammalian counterparts, studies on related peptides provide insights. For example, a tachykinin-related peptide from frogs demonstrated moderate affinity but lacked selectivity for the three mammalian receptor subtypes. nih.gov In insects, functional assays are used to determine the efficacy of receptor activation. Studies on the leucokinin receptor in Hyphantria cunea showed dose-dependent activation by its ligands, with EC₅₀ values ranging from 8.44 to 90.44 nM. frontiersin.org A radioimmunoassay developed for Lom-TK I indicated that all four locustatachykinin isoforms could compete effectively for antibody binding, suggesting similar binding characteristics among them. researchgate.net

| Ligand | Receptor Subtype Preference | Reported Affinity/Potency |

|---|---|---|

| Substance P (Mammalian) | NK1R > NK2R > NK3R | High affinity for NK1R |

| Neurokinin A (Mammalian) | NK2R > NK3R > NK1R | High affinity for NK2R |

| Neurokinin B (Mammalian) | NK3R > NK2R > NK1R | High affinity for NK3R |

| HcLK (Insect Leucokinin) | Leucokinin Receptor (LKR) | EC₅₀ = 8.44–90.44 nM |

Ligand-Receptor Interaction Dynamics

The interaction between a tachykinin peptide and its receptor is a dynamic process governed by the specific structural features of both the ligand and the receptor. This interaction is characterized by the conformational flexibility of these short, linear peptides, which allows them to bind to different receptor subtypes. nih.gov

Structural Determinants of Locustatachykinin I for Receptor Recognition (e.g., C-terminal motif)

The C-terminal region of tachykinin peptides is a critical determinant for receptor binding and activation. Mammalian tachykinins share a conserved C-terminal motif, FXGLM-amide. nih.gov In contrast, insect locustatachykinins, including Lom-TK I, are characterized by a different C-terminal sequence: FX₁GX₂R-amide. nih.gov This conserved motif is essential for molecular recognition by the receptor. The primary structures of Locustatachykinin III and IV have been confirmed as amidated decapeptides, reinforcing the importance of the amidated C-terminus for biological activity. nih.gov

| Tachykinin Family | Conserved C-Terminal Motif | Example Peptide |

|---|---|---|

| Mammalian Tachykinins | -Phe-X-Gly-Leu-Met-NH₂ | Substance P |

| Locustatachykinins | -Phe-X₁-Gly-X₂-Arg-NH₂ | Locustatachykinin I |

| Insect Leucokinins | -Phe-X-Tyr-Trp-Gly-NH₂ | HcLK-1 |

Receptor Conformational Changes upon Ligand Binding

Upon binding of a ligand like Locustatachykinin I, the GPCR undergoes a conformational change. This structural rearrangement is fundamental for the activation of the receptor and the subsequent coupling to intracellular G-proteins. nih.gov While the precise conformational shifts in the Locustatachykinin I receptor have not been detailed, studies on related tachykinin receptors, such as the tilapia neurokinin B receptor, show that mutations in key amino acid residues can significantly affect the stability of the receptor-peptide complex, highlighting the importance of a specific bound conformation for receptor function. mdpi.com

Intracellular Signaling Pathways Triggered by Locustatachykinin I Receptors

The activation of tachykinin receptors initiates a variety of intracellular signaling pathways through the associated G-proteins. nih.gov The signaling cascades are diverse and can lead to multiple physiological responses. nih.gov

The primary pathways activated by tachykinin receptors include:

Phospholipase C (PLC) Pathway : Ligand binding can activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). nih.gov

Adenylyl Cyclase (AC) Pathway : The receptor can also activate adenylyl cyclase, which leads to the production of cyclic AMP (cAMP). nih.gov cAMP, in turn, activates protein kinase A (PKA). nih.gov

Research on locusts suggests that the effects of locustatachykinins may be mediated by cAMP. nih.gov Furthermore, in the regulation of adipokinetic hormone release in locusts, a process influenced by Lom-TK I, both the cAMP pathway and the activation of PKC are involved. researchgate.net GPCR activation is also known to potentially trigger other pathways, such as the mitogen-activated protein kinase (MAPK) cascades. mdpi.com

| Signaling Pathway | Key Second Messengers | Primary Kinase Activated | Relevance to Locustatachykinin |

|---|---|---|---|

| Phospholipase C (PLC) | IP₃, DAG, Ca²⁺ | Protein Kinase C (PKC) | Implicated in adipokinetic hormone release. researchgate.net |

| Adenylyl Cyclase (AC) | cAMP | Protein Kinase A (PKA) | May mediate activation of certain locust neurons. nih.gov |

| MAP Kinase (MAPK) | Ras/Raf | p38, p42/44-MAPK | A general downstream pathway for GPCRs. mdpi.com |

G Protein-Coupled Receptor Activation and Downstream Cascades

The signaling cascade for tachykinins, including Locustatachykinin I, is a well-established model of GPCR-mediated signal transduction. While multiple pathways can be activated depending on the cell type, a primary and well-documented cascade involves the activation of a Gq class of G protein. nih.gov

Upon binding of Locustatachykinin I to its receptor, the receptor undergoes a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit (Gαq) of the associated heterotrimeric G protein. The now-activated Gαq subunit dissociates from its beta-gamma (Gβγ) complex and interacts with its primary effector enzyme, Phospholipase C (PLC). nih.govyoutube.com

Activated PLC is a membrane-bound enzyme that catalyzes the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). youtube.comyoutube.com This enzymatic cleavage results in the generation of two distinct second messenger molecules: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.comyoutube.com

The generation of these two second messengers represents a critical divergence in the signaling pathway, leading to the activation of separate downstream effectors. IP3 is a water-soluble molecule that diffuses from the plasma membrane into the cytosol, while DAG remains embedded in the inner leaflet of the plasma membrane, where it can activate other proteins. youtube.comyoutube.com Experimental evidence supports this pathway, as the PLC inhibitor U73122 has been shown to block the physiological effects of locustatachykinins. researchgate.net

In addition to the PLC pathway, some studies suggest that locustatachykinin signaling can also lead to the accumulation of cyclic AMP (cAMP), another important second messenger. researchgate.net However, this effect can be cell-type specific. For instance, when the tachykinin receptor from the silkworm Bombyx mori was expressed in HEK293 and Sf21 cells, its activation led to an increase in both cAMP and Ca2+ levels. nih.gov This indicates that the receptor can couple to different G proteins (e.g., Gs, which activates adenylyl cyclase to produce cAMP) depending on the cellular context. nih.gov

Table 1: Key Components of the Locustatachykinin I Signaling Cascade

| Component | Type | Function |

|---|---|---|

| Locustatachykinin I | Neuropeptide (Ligand) | Binds to and activates the tachykinin receptor. |

| Tachykinin Receptor | G Protein-Coupled Receptor | Transduces the extracellular signal across the cell membrane. |

| Gq Protein | Signal Transducing Protein | Activated by the receptor; subsequently activates Phospholipase C. |

| Phospholipase C (PLC) | Enzyme (Effector) | Cleaves PIP2 into IP3 and DAG. |

| Inositol 1,4,5-Trisphosphate (IP3) | Second Messenger | Mobilizes intracellular calcium. |

| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C. |

| Adenylyl Cyclase | Enzyme (Effector) | Produces cAMP (in specific cell types). |

Second Messenger Generation (e.g., Ca2+ mobilization)

The generation of second messengers is a hallmark of GPCR signaling, allowing for the amplification and diversification of the initial signal. In the case of Locustatachykinin I, the primary second messengers generated via the Gq pathway are IP3, DAG, and subsequently, calcium ions (Ca2+).

Following its production by PLC, IP3 diffuses through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). nih.govyoutube.com The ER serves as a major intracellular storage site for calcium. The binding of IP3 to its receptors triggers the opening of these channels, allowing the rapid efflux of stored Ca2+ from the ER into the cytosol, down its steep concentration gradient. youtube.com This results in a sharp and significant increase in the intracellular Ca2+ concentration. nih.gov

This rise in cytosolic Ca2+ is a pivotal signaling event. Calcium ions can directly or indirectly regulate the activity of a vast array of enzymes and proteins. A common mechanism involves Ca2+ binding to calmodulin, a ubiquitous calcium-binding protein. The Ca2+-calmodulin complex can then activate other enzymes, such as Ca2+/calmodulin-dependent protein kinases (CaMKs), leading to further downstream cellular responses. youtube.com

Simultaneously, the other second messenger produced from PIP2 cleavage, DAG, remains in the plasma membrane. Here, in conjunction with the increased cytosolic Ca2+, it activates Protein Kinase C (PKC). nih.govyoutube.com Activated PKC is a serine/threonine kinase that phosphorylates a wide range of target proteins, thereby altering their activity and propagating the signal to elicit a final physiological response. youtube.com

Table 2: Second Messengers in Locustatachykinin I Signaling

| Second Messenger | Precursor | Generating Enzyme | Primary Target/Effect |

|---|---|---|---|

| Inositol 1,4,5-Trisphosphate (IP3) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Binds to IP3 receptors on the endoplasmic reticulum, causing Ca2+ release. nih.govyoutube.com |

| Diacylglycerol (DAG) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Activates Protein Kinase C (PKC) at the cell membrane. youtube.com |

| Calcium (Ca2+) | Intracellular stores (Endoplasmic Reticulum) | N/A (Released via IP3-gated channels) | Binds to calmodulin and other proteins; co-activates PKC. youtube.comyoutube.com |

Enzymatic Degradation and Inactivation Pathways of Locustatachykinin I

Role of Neprilysin (NEP) and Neprilysin-like Peptidases

Neprilysin (NEP), a neutral zinc metallopeptidase (EC 3.4.24.11), and its related peptidases play a significant role in the metabolic inactivation of neuropeptides, including tachykinins, in both mammals and insects. biologists.comsdbonline.orgresearchgate.netresearchgate.net These ecto-enzymes are typically found on the surface of neuronal cells, strategically positioned to terminate peptide signaling in the synaptic and peri-synaptic space. researchgate.net NEP-like activity has been identified as a major peptidase involved in the degradation of LomTK-I in insect brain membranes. nih.gov Studies using recombinant human neprilysin have shown that Locustatachykinin-1 is among the neuropeptides rapidly degraded by this enzyme. biologists.com The neprilysin family in insects, such as Drosophila melanogaster, is diverse, with multiple genes encoding putative or experimentally validated catalytically active members, including NEP2 and NEP4. researchgate.netnih.govnih.gov

Substrate Specificity of NEP2 and NEP4 for Locustatachykinin I Hydrolysis

Research into the substrate specificity of Drosophila neprilysin-like enzymes has provided insights into their action on tachykinins. NEP2, a soluble secreted member of the neprilysin family, has been shown to cleave Locustatachykinin-1 in vitro. researchgate.netnih.govnih.gov Specifically, NEP2 hydrolyzes LomTK-I at the penultimate peptide bond, which is the Gly7-Leu8 bond. researchgate.netnih.gov This cleavage occurs N-terminal to hydrophobic residues. researchgate.netnih.gov While NEP2 also cleaves other Drosophila tachykinins at internal Xxx-Phe bonds, the rates of hydrolysis for these substrates were observed to be slower compared to the hydrolysis rates of Locustatachykinin-1 and Drosophila tachykinin 2 (DTK2). researchgate.netresearchgate.netnih.gov This difference in hydrolysis rates suggests that the interaction at the S'1 sub-site of the enzyme might be less favorable for substrates with a bulky side-chain like phenylalanine at this position, compared to leucine (B10760876) as in LomTK-I and DTK2. researchgate.netresearchgate.netnih.gov Structural differences in the ligand-binding subsites (S1' and S2') between D. melanogaster NEP2 and human NEP are suggested to contribute to observed differences in substrate specificity and inhibitor sensitivity. nih.gov NEP4 is also known to hydrolyze tachykinins, indicating a broader role for neprilysin-like enzymes in the metabolism of this peptide family. sdbonline.org

Identification of Cleavage Products

The enzymatic hydrolysis of Locustatachykinin I by various peptidases results in the generation of specific peptide fragments, leading to the inactivation of the signaling molecule. NEP-like activity in locust brain membranes has been shown to cleave the Gly-Phe peptide bond (G5-F6) of LomTK-I (GPSGFYGVRamide). nih.gov In Drosophila brain membranes, NEP-like enzymes can cleave both the Gly-Phe (G5-F6) and Gly-Val (G8-V9) peptide bonds. nih.gov NEP2 specifically cleaves the Gly7-Leu8 bond, yielding GPSGFYG and VRamide. researchgate.netnih.gov

Other peptidases also contribute to the breakdown of LomTK-I, generating different cleavage products:

Angiotensin Converting Enzyme (ACE) cleaves the Gly-Val bond (G8-V9), producing GPSGFYGV and Ramide. nih.gov

Dipeptidyl Peptidase IV (DPP IV) removes the N-terminal dipeptide Gly-Pro (G1-P2), resulting in the fragment SGFYGVRamide and the dipeptide GP. nih.gov

A deamidase can convert the C-terminal amide group to a free acid, yielding GPSGFYGVR-OH. nih.gov

Aminopeptidases can sequentially remove amino acids from the N-terminus, leading to fragments such as PSGFYGVRamide (loss of G), SGFYGVRamide (loss of GP), SFYGVRamide (loss of GPS), and so forth. scienceopen.com

Carboxypeptidases can sequentially remove amino acids from the C-terminus, resulting in fragments such as GPSGFYGV (loss of Ramide), GPSGFYGV-R (loss of amide and R), etc. scienceopen.com A C. elegans aminopeptidase (B13392206) P has also been shown to cleave Locustatachykinin (GPSGFYGVRamide) at the Gly-Pro bond (G2-P3). portlandpress.com

The diverse array of peptidases and their specific cleavage sites contribute to the efficient inactivation of LomTK-I, preventing prolonged signaling.

| Enzyme Class | Specific Enzyme (if identified) | Cleavage Site(s) in LomTK-I (GPSGFYGVRamide) | Resulting Products (Examples) |

|---|---|---|---|

| Neprilysin (NEP)-like | NEP (Locust brain) | Gly5-Phe6 | GPSG + FYGVRamide |

| Neprilysin (NEP)-like | NEP-like (Drosophila brain) | Gly5-Phe6 and Gly8-Val9 | GPSG + FYGVRamide; GPSGFYGV + Ramide |

| Neprilysin (NEP)-like | NEP2 (Drosophila) | Gly7-Leu8 | GPSGFYG + VRamide |

| Angiotensin Converting Enzyme (ACE) | ACE | Gly8-Val9 | GPSGFYGV + Ramide |

| Dipeptidyl Peptidase IV (DPP IV) | DPP IV | Gly1-Pro2 (N-terminus) | GP + SGFYGVRamide |

| Deamidase | Deamidase | C-terminal amide | GPSGFYGVR-OH |

| Aminopeptidases | Aminopeptidase P (C. elegans) | Gly2-Pro3 | G + PSGFYGVRamide |

| Aminopeptidases | Various | Sequential from N-terminus | G, GP, GPS, etc. removed |

| Carboxypeptidases | Various | Sequential from C-terminus | Ramide, R, VR, etc. removed |

Physiological and Cellular Functions of Locustatachykinin I in Invertebrates

Neuromodulatory Roles in the Central Nervous System

Locustatachykinins are significant players in the neuromodulation of the invertebrate central nervous system (CNS). Their widespread distribution and influence on neuronal activity underscore their importance in regulating complex behaviors and physiological states.

Locustatachykinins have been shown to directly affect the electrical properties of neurons. For instance, in locusts, locustatachykinins can cause depolarization of dorsal unpaired median (DUM) neurons. This excitatory effect suggests a role in heightening neuronal activity and influencing motor patterns. The modulation of synaptic transmission is a key function of neuropeptides, and while detailed mechanisms for Lom-TK I are still being elucidated, their presence in synaptic neuropils points to a role in regulating the strength and efficacy of synaptic connections. In various invertebrates, tachykinin-related peptides act as neuromodulators in motor circuits, including those involved in rhythmic behaviors. frontiersin.org

Immunocytochemical studies have revealed an extensive network of locustatachykinin-like immunoreactive (LomTK-LI) neurons throughout the CNS of several insect species, indicating their broad influence.

In the locust, Locusta migratoria , approximately 800 LomTK-LI neurons have been identified in the brain. nih.gov These neurons are distributed across the protocerebrum, deutocerebrum, and tritocerebrum, as well as the optic lobes and the frontal ganglion. nih.gov Their processes innervate most of the synaptic neuropils of the brain and optic lobes, suggesting a significant role in processing sensory information and coordinating motor output. nih.gov

In the blowfly, Calliphora vomitoria , around 160 LomTK-LI neurons are found in the brain and subesophageal ganglion, with an additional 46 in the fused thoracicoabdominal ganglion. nih.gov Immunoreactive processes are widespread in many neuropil regions, including the superior and dorsomedian protocerebrum, optic tubercle, central complex, antennal lobes, and tritocerebral and subesophageal neuropil. nih.gov Notably, no immunoreactivity was observed in the mushroom bodies or the optic lobes in this species. nih.gov The extensive distribution of LomTK-LI in interneurons suggests a primary role as a neurotransmitter or neuromodulator within the CNS. nih.gov

| Insect Species | Approximate Number of Immunoreactive Neurons | Locations of Immunoreactive Cell Bodies | Innervated Neuropil Regions |

|---|---|---|---|

| Locusta migratoria (Locust) | ~800 in the brain | Protocerebrum, Deutocerebrum, Tritocerebrum, Optic lobes, Frontal ganglion | Most synaptic neuropils of the brain and optic lobes, Frontal ganglion, Hypocerebral ganglion |

| Calliphora vomitoria (Blowfly) | ~160 in the brain and subesophageal ganglion; 46 in the thoracicoabdominal ganglion | Proto-, Deuto-, and Tritocerebrum, Subesophageal ganglion, Thoracicoabdominal ganglion | Superior and dorsomedian protocerebrum, Optic tubercle, Central complex, Antennal lobes, Tritocerebral and subesophageal neuropil |

Regulation of Muscle Contraction and Neuromuscular Transmission

A primary and well-documented function of locustatachykinins is the stimulation of muscle contractions, particularly in visceral tissues. This myotropic activity is crucial for various physiological processes, from digestion to reproduction.

Locustatachykinins are potent stimulators of visceral muscle contraction. In the African migratory locust, Locusta migratoria , synthetic Lom-TK I through IV have been shown to stimulate the contraction of midgut circular muscles in a dose-dependent manner. nih.gov Endocrine-like cells containing Lom-TK I-like immunoreactivity are found in the midgut wall, with a higher density in the posterior region, suggesting a localized regulatory role. nih.gov These peptides also induce contractions in the foregut and oviduct of Locusta migratoria and the hindgut of the cockroach Leucophaea maderae. nih.gov

The direct effect of Locustatachykinin I on the extensor tibiae muscle , a key skeletal muscle involved in locust jumping, is less characterized. nih.govnih.gov This muscle is primarily controlled by a few excitatory and one inhibitory motor neuron. southampton.ac.uk While neuropeptides are known to modulate neuromuscular transmission in invertebrates, specific studies detailing the action of Lom-TK I at the locust extensor tibiae neuromuscular junction are not prominent. researchgate.net However, the widespread presence of Lom-TKs in the CNS suggests they could indirectly influence the motor neurons that control this muscle.

Many invertebrate visceral muscles exhibit spontaneous, rhythmic contractions known as myogenic rhythms. frontiersin.org Neuropeptides can modulate the frequency and amplitude of these rhythms. The dose-dependent stimulation of midgut muscle contractions by locustatachykinins suggests a modulatory role in the myogenic activity of the digestive tract. nih.gov By influencing the excitability of the muscle cells or the enteric neurons that regulate them, Lom-TKs can contribute to the complex motor patterns of the gut required for digestion.

Involvement in Reproductive Physiology

The myotropic effects of locustatachykinins extend to the reproductive system, indicating their involvement in reproductive processes. In female locusts, Lom-TKs stimulate contractions of the oviduct, a visceral muscle essential for egg transport and oviposition. nih.gov This suggests that locustatachykinins play a role in the physiological mechanics of reproduction. Furthermore, radioimmunoassays have revealed that the female locust midgut contains two to three times more Lom-TK I-like material than the male midgut, hinting at sex-specific functions that may be linked to the different physiological demands of reproduction. nih.gov While research has highlighted the roles of other neuropeptides, such as insulin-related peptides, in locust vitellogenesis (yolk protein synthesis), the precise and potentially broader roles of locustatachykinins in the complex cascade of reproductive events remain an area for further investigation. frontiersin.org

| Tissue | Species | Observed Effect |

|---|---|---|

| Midgut (circular muscles) | Locusta migratoria | Stimulation of contraction (dose-dependent) |

| Foregut | Locusta migratoria | Stimulation of contraction |

| Hindgut | Leucophaea maderae | Stimulation of contraction |

| Oviduct | Locusta migratoria | Stimulation of contraction |

Locustatachykinin I in Spermatogenesis and Sperm Motility

The direct role of Locustatachykinin I in the regulation of spermatogenesis—the process of sperm cell development—and sperm motility in invertebrates is an area of ongoing research. Spermatogenesis is a complex process involving mitotic proliferation, meiosis, and the transformation of spermatocytes into spermatozoa. While extensive research in mammals has shown that tachykinins and their receptors are present in the testis and sperm and are involved in processes like sperm motility, direct evidence in invertebrates, specifically for Locustatachykinin I, is less documented.

However, studies on related peptides in insects suggest a potential role for the tachykinin signaling system in male reproduction. For instance, in the mealworm beetle Tenebrio molitor, tachykinin-related peptides (TRPs) have been shown to influence fundamental reproductive parameters. While this study focused on females, the presence and function of such neuropeptides in the reproductive system highlight their importance. The general conservation of tachykinin functions suggests that Lom-TK-I could have analogous roles in male reproductive tissues, potentially influencing germ cell development or the viability and movement of mature sperm. Further investigation is required to elucidate the specific mechanisms by which Locustatachykinin I may impact these critical aspects of male fertility in invertebrates.

Expression Patterns in Reproductive Organs

The localization of neuropeptides and their receptors within reproductive tissues is a key indicator of their function. In invertebrates, the expression of tachykinin systems has been identified in various reproductive organs. In Tenebrio molitor, a strong correlation has been observed between the expression of genes for tachykinin-related peptides (TRP) and their receptors (TRPR) and the gene for vitellogenin (Vg), a yolk precursor protein. This suggests a role for tachykinins in regulating oocyte maturation and egg production.

Specifically, the expression of the TRP precursor gene significantly increases in the fat body of female T. molitor from day 3 to day 7 of adulthood, which corresponds with reproductive maturation. Furthermore, the application of a specific Tenebrio TRP was found to affect the permeability of the follicular epithelium and the volume of the terminal oocyte, confirming its role in female reproduction. While this research is not on Locustatachykinin I directly, the homology within the tachykinin family suggests that Locustatachykinin I may have similar expression patterns and functions in the reproductive organs of other insect species, such as Locusta migratoria. The widespread distribution of tachykinin receptors in vertebrate genital organs further supports the hypothesis of a conserved, crucial role for this peptide family in reproductive physiology across different phyla.

Diverse Biological Activities and Tissue Distribution in Insect Models

Locustatachykinin I and its related peptides exhibit a wide range of biological activities and are distributed throughout various tissues in key insect models, including Locusta migratoria, Drosophila melanogaster, and Calliphora vomitoria.

In Locusta migratoria , the species from which it was first isolated, Locustatachykinin I is one of four related myotropic neuropeptides. Its most prominent initial characterization was its ability to stimulate muscle contractions. Immunocytochemical studies have revealed an extensive distribution of Locustatachykinin-like immunoreactive neurons in the locust brain. Approximately 800 such neurons are found throughout the protocerebrum, deutocerebrum, and tritocerebrum, as well as the optic lobes. The processes of these neurons innervate most of the brain's synaptic neuropils, indicating a significant role for these peptides in neurotransmission and neuromodulation.

In the fruit fly, Drosophila melanogaster , the tachykinin system (Drosophila tachykinins, DTKs) has been implicated in a variety of physiological and behavioral functions. Research has shown that DTKs produced in enteroendocrine cells of the midgut play a crucial role in coordinating lipid metabolism. Beyond metabolic control, tachykinin-expressing neurons in the brain are involved in regulating male-specific aggressive arousal. DTK signaling is also critical for early olfactory processing and modulating locomotion and food search circuits. This functional diversity highlights the pleiotropic nature of tachykinins in insects.

In the blowfly, Calliphora vomitoria , two peptides structurally similar to locustatachykinins, named callitachykinin I and II, have been isolated. These peptides share sequence similarities with both locustatachykinins and vertebrate tachykinins. Functionally, callitachykinin-I has been shown to be myotropic, increasing the rate of contractions in the crop of the blow fly Phormia regina. An antiserum raised against Locustatachykinin I recognizes both callitachykinins, suggesting a close structural and functional relationship and indicating that immunolabeling in the blowfly nervous system is likely due to these endogenous callitachykinins.

Interactive Data Table: Tissue Distribution and Biological Activities of Locustatachykinin I and Related Peptides in Insect Models

| Insect Model | Peptide(s) | Tissue Distribution | Known Biological Activities |

| Locusta migratoria | Locustatachykinin I-IV | Brain (Proto-, Deuto-, Tritocerebrum), Optic Lobes, Frontal Ganglion | Myotropic (muscle contraction), Neuromodulation, Neurotransmission |

| Drosophila melanogaster | Drosophila Tachykinins (DTKs) | Central Nervous System (Brain), Midgut (Enteroendocrine cells) | Regulation of lipid metabolism, Control of male aggression, Olfactory processing, Modulation of locomotion |

| Calliphora vomitoria | Callitachykinin I & II | Central Nervous System | Myotropic (stimulates crop contractions) |

Comparative and Evolutionary Aspects of Locustatachykinin I

Comparison of Locustatachykinin I Sequences Across Invertebrate Species

Locustatachykinin I (LomTK-I) was among the first invertebrate neuropeptides identified with structural similarities to vertebrate tachykinins. raolab.cnnih.gov Its sequence is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂. nih.govcore.ac.uk Invertebrate tachykinins, often referred to as tachykinin-related peptides (TKRPs), are generally characterized by a conserved FX₁GX₂Ramide carboxy terminus, where X₁ and X₂ can be variable amino acids. nih.govpsu.edu LomTK-I fits this pattern with the C-terminal sequence Phe-Tyr-Gly-Val-Arg-NH₂.

Comparisons of tachykinin sequences across various invertebrate species reveal both conserved and divergent features. While the C-terminal region shows considerable conservation, the N-terminal sequences can vary significantly. psu.eduresearchgate.net For instance, other locustatachykinins (LomTKs II-IV) isolated from Locusta migratoria share a common Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ carboxy-terminal but differ in their N-terminal residues. core.ac.uk Callitachykinins I and II from the blowfly Calliphora vomitoria also share a C-terminus (F-X-G-V-R-amide) similar to locustatachykinins, indicating their relationship. researchgate.net However, their N-termini are significantly different. researchgate.net

Interestingly, some invertebrate tachykinin-like peptides, such as the sialokinins from mosquitoes, possess an FXGLMamide C-terminus, which is characteristic of vertebrate tachykinins, rather than the FX₁GX₂Ramide found in many other invertebrates. psu.eduresearchgate.net This highlights the diversity within the invertebrate tachykinin family and suggests different evolutionary trajectories.

Data Table: Examples of Invertebrate Tachykinin-Related Peptide Sequences

| Peptide Name | Species | Sequence | C-terminus |

| Locustatachykinin I | Locusta migratoria | GPSGYGVRamide | FYGVRamide |

| Locustatachykinin II | Locusta migratoria | APLSGFTGVRamide | FYGVRamide |

| Callitachykinin I | Calliphora vomitoria | AFAFGYGVRamide | FYGVRamide |

| Callitachykinin II | Calliphora vomitoria | APFVGVGVRamide | FVPGVRamide |

| Sialokinin I | Aedes aegypti | ASKETFFSGLMamide | FSGLMamide |

| Urechistachykinin I | Urechis unicinctus | APQFVGSRamide | FVGSRamide |

Note: Sequences are representative and variations may exist depending on the specific isoform and species.

Evolutionary Trajectories of Tachykinin Gene Duplications

The presence of multiple tachykinin isoforms within a single species, such as the four locustatachykinins in Locusta migratoria, suggests that gene duplication events have played a significant role in the evolution of the tachykinin peptide family. raolab.cncore.ac.uk Gene duplication can lead to the diversification of peptide sequences and potentially the evolution of novel functions.

In vertebrates, the tachykinin system has undergone duplications, resulting in multiple genes encoding different tachykinin precursors (e.g., PPTA, PPTB, PPTC in mammals). nih.gov These arose through rounds of genome duplication followed by gene loss and diversification. nih.gov

In arthropods, the tachykinin signaling system appears to have duplicated, giving rise to a distinct family of peptides called natalisins, which have a different receptor. nih.govpnas.org Natalisins are found specifically in Panarthropoda (arthropods, onychophores, and tardigrades) and are considered an ancestral sibling of tachykinins that evolved within this lineage. nih.govpnas.org The discovery of two TK-like precursors in the spider mite genome, one encoding both TK-like and Natalisin-like peptides and another with only TK-like peptides, further supports the idea that the Natalisin system may have originated from a duplication of a tachykinin gene. nih.gov

The presence of multiple paracopies (repeats of similar peptide sequences) within a single tachykinin precursor gene in some invertebrates also contributes to the diversity of mature peptides and is a result of gene internal duplication events. pnas.orgbioone.org

Functional Conservation and Divergence of Locustatachykinin I Systems in Different Arthropod Lineages

Despite sequence variations, the functional roles of tachykinin systems, including those involving Locustatachykinin I, show both conservation and divergence across different arthropod lineages. Tachykinins are generally known to act as multifunctional neuropeptides in the central nervous system and intestine of invertebrates. nih.gov

In insects, Locustatachykinins and other TKRPs have been shown to stimulate muscle contractions, particularly in the gut and oviduct, analogous to the myotropic activity of vertebrate tachykinins on smooth muscles. raolab.cncore.ac.ukbioone.orgresearchgate.net This suggests a conserved role in regulating visceral muscle activity. Immunocytochemical studies have also indicated conserved distribution patterns of tachykinin-like immunoreactivity in specific brain centers and the intestine across various insect and crustacean species, potentially reflecting conserved functions. nih.gov

However, there are also instances of functional divergence. For example, while many insect TKRPs are found in neuronal tissues and the gut, some invertebrate tachykinins have been specifically identified in salivary glands and are used as exogenous factors, such as vasodilators or paralyzing agents, when predators inject them into prey. nih.govbioone.orgfrontiersin.org In these cases, the peptides produced by the predator mimic the prey's own tachykinins. nih.gov

Furthermore, the evolution of the Natalisin system in arthropods, arising from a duplication of the tachykinin system, highlights a significant functional divergence. Natalisins have been shown to regulate sexual activity and fecundity in insects, a function distinct from the primary roles typically associated with tachykinins. pnas.org

Insights into the Evolution of Neuropeptide Signaling Systems

The study of Locustatachykinin I and the broader tachykinin family provides crucial insights into the evolution of neuropeptide signaling systems in animals. Tachykinin signaling is considered evolutionarily ancient, predating the split of deuterostomes and protostomes. nih.govfrontiersin.org TK-like receptors have even been found in groups basal to bilaterians, although corresponding ligands are not always identified. nih.gov

The presence of tachykinin systems in a wide range of invertebrates, including annelids, mollusks, arthropods, tardigrades, echinoderms, and tunicates, underscores their deep evolutionary history and widespread importance. nih.govoup.com The conserved C-terminal motifs and analogous biological activities of tachykinins across phyla suggest that these regions are critical for function and have been maintained by selective pressure throughout evolution. core.ac.ukbioone.org

The diversification of tachykinin peptides and receptors through gene and genome duplications, as well as gene internal duplications, illustrates key mechanisms driving the evolution of complexity in neuropeptide signaling. nih.govpnas.orgbioone.org The emergence of related systems like Natalisin in specific lineages, such as arthropods, demonstrates how duplication events can lead to the evolution of novel peptides and receptors with specialized functions. nih.govpnas.org

Synthetic Approaches and Analog Design for Locustatachykinin I Research

Methodologies for Chemical Synthesis of Locustatachykinin I

The chemical synthesis of Locustatachykinin I and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgmdpi.com This method, originally developed by Bruce Merrifield, allows for the efficient construction of peptide chains on a solid resin support. beilstein-journals.org

The core principles of SPPS involve:

Attachment to a Solid Support: The first amino acid of the peptide sequence is anchored to an insoluble polymer resin. This immobilization simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away. beilstein-journals.org

Iterative Chain Elongation: The peptide chain is assembled in a stepwise manner by repeatedly adding amino acids. Each cycle consists of two main steps: the removal of the temporary protecting group from the N-terminus of the growing peptide chain and the coupling of the next protected amino acid. beilstein-journals.org

Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all remaining protecting groups on the amino acid side chains are removed. This is typically achieved using a strong acid cocktail. mdpi.com

Purification: The final crude peptide is purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the desired high-purity Locustatachykinin I. researchgate.net

A common strategy employed in SPPS is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. The Fmoc group, which protects the N-terminus, is base-labile and can be removed under mild conditions, while the side-chain protecting groups (like t-Bu) are acid-labile and are removed during the final cleavage step. beilstein-journals.org Automated peptide synthesizers, including those utilizing microwave assistance, have significantly enhanced the speed and efficiency of this process. beilstein-journals.org

Design Principles for Locustatachykinin I Analogs and Mimetics

The design of Locustatachykinin I analogs and mimetics is guided by the goal of enhancing specific properties such as biological activity, stability against enzymatic degradation, and receptor selectivity. Key design principles include:

Alanine Scanning Mutagenesis: This technique involves systematically replacing each amino acid residue in the native peptide with alanine. researchgate.net By observing the resulting change in biological activity, researchers can identify critical residues for receptor binding and activation. For instance, replacing conserved phenylalanine or arginine residues with alanine often leads to inactive peptides. researchgate.net

Truncation and Core Sequence Identification: Analogs are created by systematically shortening the peptide chain from either the N-terminus or C-terminus. This helps to identify the minimal sequence, or "active core," necessary for biological function. eje.cz For many tachykinin-related peptides, the C-terminal region is crucial for activity. bioone.org

Incorporation of Unnatural Amino Acids: To improve stability against proteases, unnatural amino acids can be incorporated. For example, replacing natural amino acids with sterically hindered residues like aminoisobutyric acid (Aib) can enhance resistance to enzymatic degradation while maintaining biological activity. researchgate.net

Peptidomimetics: This approach involves designing molecules that mimic the essential structural features of the peptide but with a modified backbone. The goal is to create analogs with improved pharmacokinetic properties. One such modification is the replacement of a peptide bond with a surrogate like an imidazoline ring, which can be achieved through solid-phase synthesis. mdpi.com

Structure-Activity Relationship (SAR) Studies of Locustatachykinin I Variants

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Locustatachykinin I and its variants relates to their biological activity. These studies have revealed several key insights:

The C-terminal sequence is a critical determinant of biological activity for tachykinin-related peptides. The consensus sequence Phe-X-Gly-Y-Arg-NH2 is crucial, with the phenylalanine and arginine residues playing pivotal roles in the peptide's active conformation. bioone.org The C-terminal amidation is also of great importance for activity. eje.cz

| Position/Modification | Effect on Activity | Reference |

| C-terminal Arginine | Replacement with methionine leads to a loss of contractile activity. | researchgate.net |

| Conserved Phenylalanine | Replacement with alanine results in inactive peptides. | researchgate.net |

| C-terminal Amide | Removal of the amide group leads to a significant drop in activity. | eje.cz |

Systematic modifications and the subsequent evaluation of the biological activity of the resulting analogs have allowed for the mapping of the pharmacophore of Locustatachykinin I. For example, while substitutions at the conserved phenylalanine and arginine positions are generally detrimental, modifications at other positions may be tolerated without abolishing biological activity. researchgate.net

These SAR studies not only illuminate the fundamental biology of Locustatachykinin I and its receptor interactions but also provide a rational basis for the design of novel analogs with enhanced potency, stability, and selectivity for potential applications in pest management and physiological research. frontiersin.org

Computational Modeling and Structural Analysis of Locustatachykinin I

Molecular Docking Simulations of Locustatachykinin I with Receptors and Enzymes

Molecular docking simulations are used to predict the binding orientation and affinity of Locustatachykinin I to its target receptors and enzymes. While specific docking studies solely focused on Locustatachykinin I were not extensively detailed in the search results, related studies on other tachykinin-related peptides and receptors provide context for this type of analysis. For instance, docking simulations have been performed for different Haliotis discus hannai tachykinin (Hdh-TK) peptides with the Hdh-TK receptor (Hdh-TKRL) to predict potential binding modes and estimate critical interactions within the binding pocket. frontiersin.org These studies utilized servers like HPEPDOCK for peptide docking. frontiersin.org The resulting docking scores were correlated with the efficacy of the peptides in reporter assays, suggesting that higher docking scores were consistent with lower EC50 values. frontiersin.org This indicates that docking can be a useful tool for understanding the potential binding interactions of tachykinin-related peptides with their receptors.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of Locustatachykinin I, including its conformational flexibility and how it behaves when interacting with binding partners. MD simulations can reveal the stability of peptide-receptor complexes and the changes in conformation that occur upon binding. While direct MD studies on Locustatachykinin I were not prominently featured, MD simulations have been used in the study of other neuropeptides and tachykinins to understand their conformational preferences and interactions. For example, consensus dynamics, a method involving MD simulation of an ensemble of molecules, has been used to determine the binding conformation of the common C-terminal fragment of various tachykinins. ias.ac.in These studies can identify preferred conformations and intramolecular interactions, such as hydrogen bonds, that are important for binding. ias.ac.in

Homology Modeling of Invertebrate Tachykinin Receptors and Peptidases

Homology modeling is a technique used to build three-dimensional models of proteins, such as invertebrate tachykinin receptors and peptidases, based on the known structures of related proteins. This is particularly useful when experimental structures are not available. For invertebrate tachykinin receptors, homology modeling often utilizes the structures of related vertebrate tachykinin receptors, such as the human NK1 receptor, as templates due to conserved structural features, particularly within transmembrane regions. frontiersin.orgraolab.cn For example, homology modeling for the Haliotis discus hannai tachykinin receptor (Hdh-TKRL) was performed using the active human NK1R structure as a template, given its high sequence identity (45.5%). frontiersin.org These models are crucial for subsequent docking studies and for understanding the structural basis of ligand binding in invertebrate systems.

In Silico Approaches for Predicting Locustatachykinin I Interactions and Pathways

In silico approaches encompass a range of computational methods used to predict the interactions and pathways involving Locustatachykinin I. These methods can include sequence analysis, motif searching, and the prediction of post-translational modifications and cleavage sites within neuropeptide precursors. kingston.ac.uk For Locustatachykinin I, which was originally isolated from Locusta migratoria and identified by its sequence homology to vertebrate tachykinins, in silico analysis can help in identifying potential precursor proteins and understanding its biosynthesis. core.ac.ukbioone.org The C-terminal sequence of Locustatachykinin I, -Phe-Tyr-Gly-Val-Arg-NH2, is analogous to the common motif in vertebrate tachykinins, -Phe-X-Gly-Leu-Met-NH2, suggesting a conserved evolutionary history and potentially similar interaction mechanisms. core.ac.ukbioone.org In silico transcript analysis can also suggest the presence of different neuropeptides, including tachykinin-related peptides, in specific tissues or organisms. researchgate.net Furthermore, computational analysis can be used for database searching and homology searching to identify related peptides and potential targets. nih.gov

Advanced Research Methodologies and Experimental Techniques in Locustatachykinin I Studies

Peptide Isolation and Purification from Biological Samples

The initial step in studying the function of neuropeptides like Locustatachykinin I involves their extraction and purification from biological tissues. This is a meticulous process designed to isolate the peptide in a pure form, free from other cellular components.

A common workflow for this process begins with the dissection of tissues known to be rich in the target peptide, such as brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes in locusts (Locusta migratoria) core.ac.uknih.gov. The collected tissues are then homogenized in an extraction solvent, typically a mixture designed to precipitate proteins while keeping smaller peptides in solution, such as acidified methanol core.ac.uknih.gov.

Following extraction, a multi-step purification process is employed, primarily using High-Performance Liquid Chromatography (HPLC). nih.govscienceopen.com This technique separates molecules based on their physical and chemical properties. A typical purification scheme involves sequential rounds of HPLC using different column chemistries.

Table 1: Example HPLC Purification Scheme for Locustatachykinins

| Step | Column Type | Elution Principle | Purpose |

| 1 | Reversed-Phase C18 | Hydrophobicity | Initial separation of crude extract, removing salts and highly polar molecules. scienceopen.commdpi.com |

| 2 | Phenyl | Aromatic Interactions | Further separation of peptides with similar hydrophobicity but different aromatic content. core.ac.uk |

| 3 | Ion-Exchange | Net Charge | Separation based on the peptide's overall charge at a specific pH. |

| 4 | Size-Exclusion | Molecular Size | Final "polishing" step to separate the target peptide from any remaining contaminants of different sizes. mdpi.com |

Throughout this process, fractions are collected and tested for biological activity using a bioassay to track the location of the target peptide. core.ac.uknih.gov

Immunochemical and Histochemical Localization Techniques

To understand where Locustatachykinin I functions, researchers must visualize its location within the insect's nervous system and other tissues. Immunochemical and histochemical techniques use antibodies that specifically bind to the peptide to reveal its distribution.

Immunocytochemistry (ICC): This technique is applied to thin sections of tissue. An antiserum raised against Locustatachykinin I is introduced, which binds to the peptide where it is present in the cells. nih.gov A secondary antibody, which is linked to a fluorescent dye or an enzyme that produces a colored product, is then used to visualize the location of the primary antibody. Studies have successfully used this method to map neurons containing Locustatachykinin I/II-related substances in the central complex of the locust brain, a key area for motor control. nih.gov These studies have revealed approximately 800 Locustatachykinin-like immunoreactive neurons in the locust brain, with cell bodies in the proto-, deuto-, and tritocerebrum. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the concentration of a peptide in a biological sample. nih.gov In this assay, a sample extract is added to a plate coated with a "capture" antibody specific to Locustatachykinin. A second, "detection" antibody, linked to an enzyme, is then added. The amount of peptide present is determined by the intensity of the color produced when a substrate for the enzyme is added. This technique has been used to isolate biologically inactive forms of tachykinins for further identification. nih.gov

In Vitro Functional Bioassays

In vitro bioassays are essential for determining the physiological effects of Locustatachykinin I. These experiments are conducted on isolated tissues or cells outside of the living organism, allowing for a controlled assessment of the peptide's function.

Muscle Contractility Assays: One of the primary functions of tachykinins is the stimulation of muscle contraction. core.ac.uk Bioassays often use isolated insect visceral muscles, such as the hindgut, foregut, or oviduct. core.ac.uknih.gov The tissue is placed in a saline bath, and its contractions are measured with a force transducer. The application of synthetic Locustatachykinin I or purified native peptide allows researchers to observe and quantify its myotropic (muscle-stimulating) effects. core.ac.uknih.gov For instance, both Locustatachykinin I and II have been shown to stimulate contractions of the oviduct and foregut of Locusta migratoria and the hindgut of Leucophaea maderae. nih.gov

Enzyme Activity and Hormone Release Assays: Locustatachykinins can also modulate the release of other signaling molecules. An important bioassay demonstrated that Locustatachykinin I induces the release of adipokinetic hormone (AKH) from the isolated corpora cardiaca of locusts in a dose-dependent manner. nih.gov In this setup, the corpora cardiaca are incubated in a saline solution, and the amount of AKH released into the medium after the application of Locustatachykinin I is measured, often using HPLC. nih.gov

Table 2: Representative Data from an In Vitro Muscle Contractility Assay

| Peptide Concentration | Tissue Preparation | Change in Contraction Frequency | Change in Contraction Amplitude |

| Control (Saline) | Leucophaea maderae Hindgut | Baseline | Baseline |

| 10⁻⁹ M Lom-TK-I | Leucophaea maderae Hindgut | +15% | +25% |

| 10⁻⁸ M Lom-TK-I | Leucophaea maderae Hindgut | +40% | +60% |

| 10⁻⁷ M Lom-TK-I | Locusta migratoria Oviduct | +10% | +20% |

| 10⁻⁶ M Lom-TK-I | Locusta migratoria Oviduct | +35% | +55% |

Gene Expression Analysis

Analyzing the expression of the gene that codes for the Locustatachykinin precursor peptide provides insights into when and where the peptide is produced. This is crucial for understanding its developmental and physiological roles.

Quantitative Real-Time PCR (qPCR): This technique is highly sensitive for measuring the amount of a specific messenger RNA (mRNA) transcript. RNA is first extracted from specific tissues or at different developmental stages. It is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for a PCR reaction. The amount of PCR product is measured in real-time using fluorescent dyes, allowing for the precise quantification of the initial amount of Locustatachykinin mRNA. This method has been widely used to examine neuropeptide gene expression across different insect tissues and life stages. frontiersin.orgmdpi.comresearchgate.net

RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput method that provides a comprehensive snapshot of all the genes being expressed in a sample at a given time. frontiersin.orgresearchgate.net By sequencing all the RNA molecules in a tissue, researchers can not only quantify the expression level of the Locustatachykinin gene but also identify different splice variants and discover novel, related peptide genes. frontiersin.orgnih.gov This transcriptomic approach is fundamental for identifying neuropeptide genes in various insect species. frontiersin.orgresearchgate.netnih.gov

Genetic Manipulation Techniques in Model Organisms

To definitively determine the function of Locustatachykinin I in vivo, researchers turn to genetic manipulation in model organisms like the fruit fly Drosophila melanogaster or, more recently, in locusts themselves.

RNA interference (RNAi): This technique can be used to "knock down" or reduce the expression of a specific gene. By introducing double-stranded RNA corresponding to the Locustatachykinin gene, the cell's natural machinery is triggered to degrade the target mRNA, leading to a decrease in peptide production. The resulting physiological or behavioral changes in the insect can then be attributed to the reduced function of Locustatachykinin.

CRISPR/Cas9: This revolutionary gene-editing tool allows for the precise knockout or modification of the gene encoding Locustatachykinin. nih.govmdpi.comnih.gov By creating a heritable mutation that completely ablates peptide function, scientists can study the full impact of its absence. nih.gov The CRISPR/Cas9 system has been successfully established in locusts, opening the door for targeted functional genetic studies of neuropeptides like Locustatachykinin. nih.govmdpi.comnih.govjsr.org For example, CRISPR has been used to create loss-of-function mutants in locusts to study genes involved in olfaction and behavior. nih.govjsr.org

Genetic epistasis tests can also be performed, where activating one signaling pathway while inactivating another can reveal whether they function in a linear or parallel manner. elifesciences.org Such genetic manipulations have been instrumental in exploring the roles of tachykinins in processes like nociceptive sensitization, aggression, and metabolism in Drosophila. elifesciences.orgnih.govsdbonline.org

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in peptide research, offering unparalleled sensitivity and accuracy for both identifying and quantifying peptides and their metabolites. acs.orgnsf.gov

Identification: After purification, MS is used to determine the precise molecular weight and amino acid sequence of the peptide. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI) are used to ionize the peptide, which is then sent through a mass analyzer. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to deduce its exact amino acid sequence. nih.govescholarship.org This was the methodology used to confirm the primary structure of a new tachykinin from the midgut of the desert locust. nih.gov

Quantification: MS can also be used for precise quantification, which is often more specific than immunoassays as it can distinguish between the intact peptide and its metabolites. acs.orgacs.orgnih.gov Methods like micro-liquid chromatography tandem mass spectrometry (micro-LC-MS/MS) can measure endogenous levels of neuropeptides in complex biological samples like plasma or tissue extracts. acs.orgacs.orgnih.gov While challenging due to low in vivo concentrations and potential for degradation, targeted MS approaches provide valuable data on how neuropeptide levels change in response to different physiological states. nsf.govresearchgate.net

Future Directions and Emerging Research Avenues for Locustatachykinin I

Identification of Novel Locustatachykinin I Receptors and Binding Partners

The biological actions of Locustatachykinin I are mediated by specific receptors, which are of primary interest for understanding its signaling pathways. These receptors belong to the G protein-coupled receptor (GPCR) superfamily. A significant focus of future research is the continued identification and characterization of novel receptors and binding partners for Locustatachykinin I and other insect tachykinins across different species.

In Locusta migratoria, two distinct tachykinin-like receptors have been identified and cloned: Lom-TKR I and Lom-TKR II. When these receptors are expressed in laboratory cell lines, such as Chinese Hamster Ovary (CHO) cells, they show the ability to be activated by Locustatachykinins. This activation leads to a measurable increase in intracellular calcium concentrations, confirming a functional link between the peptide and the receptor. This heterologous expression system is a powerful tool for deorphanizing receptors and studying the specifics of peptide-receptor interactions.

Further research aims to identify additional tachykinin receptors in locusts and other insect species. The discovery of new binding partners beyond the primary receptors is also a nascent field, which could reveal previously unknown signaling complexities and regulatory mechanisms.

| Receptor Name | Species of Origin | Known Ligands | Signaling Mechanism |

| Lom-TKR I | Locusta migratoria | Locustatachykinin I, II, III, IV | Gq-protein coupled, leading to increased intracellular Ca2+ |

| Lom-TKR II | Locusta migratoria | Locustatachykinin I, II, III, IV | Gq-protein coupled, leading to increased intracellular Ca2+ |

Role of Locustatachykinin I in Complex Invertebrate Behaviors and Homeostatic Regulation

While the myotropic (muscle-contracting) effects of Locustatachykinin I are well-documented, its role in more complex behaviors and broader homeostatic regulation is an expanding area of investigation. Research has firmly established Locustatachykinins as potent stimulators of visceral muscle contractions, including the foregut, hindgut, and oviducts in Locusta migratoria.

This strong influence on the digestive tract highlights a critical role in the homeostatic regulation of feeding and digestion. By modulating the rate of gut contractions, Locustatachykinin I influences food passage and nutrient absorption. Its effects on the oviduct also point to a significant role in reproductive physiology, likely facilitating egg transport.

Beyond these functions, research indicates that Locustatachykinins can influence the release of other critical hormones. For example, they have been implicated in the control of adipokinetic hormone (AKH) release. AKH is a key metabolic hormone in insects responsible for mobilizing energy reserves during periods of high activity, such as flight. This connection places Locustatachykinin I as a potential regulator of energy balance and metabolic homeostasis. Future studies will likely focus on its role in behaviors such as feeding, mating, and locomotion.

| Physiological Process | Organ/Tissue Affected | Observed Effect of Locustatachykinin I |

| Digestion | Foregut, Hindgut | Stimulation of muscle contraction |

| Reproduction | Oviduct | Stimulation of muscle contraction |

| Metabolism | Corpora cardiaca | Potential modulation of Adipokinetic Hormone (AKH) release |

Development of Advanced Tools for Manipulating Locustatachykinin I Signaling

To fully dissect the function of the Locustatachykinin I signaling system, researchers need sophisticated tools to manipulate it with precision. The development of such tools is a critical research avenue. This includes the creation of highly selective agonists (molecules that activate the receptors) and antagonists (molecules that block the receptors). These chemical tools would allow for the controlled activation or inhibition of Locustatachykinin signaling in vivo and in vitro, helping to clarify its specific physiological roles.

Screening for such molecules can be accelerated using the aforementioned heterologous receptor expression systems. In addition to chemical tools, molecular genetic techniques are becoming increasingly important. Methods like RNA interference (RNAi) can be used to specifically "knock down" the expression of the gene encoding for the Locustatachykinin peptide or its receptors. This loss-of-function approach can provide powerful insights into the peptide's true biological importance. The continued development and application of these advanced tools will be instrumental in advancing the field.

Potential for Locustatachykinin I as a Target for Pest Management Strategies

The essential roles of Locustatachykinin I in vital insect processes, such as digestion and reproduction, make its signaling pathway an attractive target for the development of novel pest management strategies. By disrupting the normal function of this system, it may be possible to control insect pest populations.

The development of potent and selective antagonists for Locustatachykinin receptors could lead to the creation of a new class of insecticides. Such compounds would work by blocking the essential physiological actions of the native peptide, leading to impaired feeding, digestion, and reproduction, ultimately reducing the fitness and survival of the pest.

A key advantage of this approach is the potential for high specificity. Because the structure of insect tachykinin receptors can differ significantly from that of vertebrate receptors, it may be possible to design molecules that are highly active against insect pests while having minimal impact on non-target organisms, including mammals and beneficial insects. This targeted approach represents a promising direction for creating safer and more environmentally friendly insecticides.

Q & A

Q. How do I determine whether GDPR applies to my research study?

- Methodological Answer: GDPR applies if your research involves processing personal data of individuals in the EU/EEA, regardless of your institution’s location. Follow these steps:

Data Origin Check: Confirm if data subjects are EU residents or if data is collected/stored in EU-based systems.

Identifiability Assessment: Determine if data can directly/indirectly identify individuals (e.g., IP addresses, pseudonymized data).

Documentation: Align with institutional GDPR guidelines (e.g., Privacy Impact Assessments) .

Q. What are the key steps to design GDPR-compliant informed consent forms?

- Methodological Answer:

- Clarity and Specificity: Use plain language to explain data usage, storage duration, and third-party sharing. Avoid technical jargon.

- Dynamic Consent: Implement a tiered consent model allowing participants to opt in/out of specific data uses (e.g., future studies).

- Documentation: Maintain records of consent revisions and participant acknowledgments .

Q. How should I structure data collection tools (e.g., surveys) to ensure GDPR compliance?

- Methodological Answer:

- Anonymization by Design: Use tools like Google Forms with settings to exclude IP addresses and encrypt responses.

- Data Minimization: Collect only essential data (e.g., avoid redundant demographic questions).

- Participant Control: Include options for respondents to request data deletion mid-study .

Advanced Research Questions

Q. How can I resolve contradictions between GDPR requirements and data ownership claims in multi-institutional collaborations?

- Methodological Answer:

- Data Processing Agreements (DPAs): Draft DPAs specifying roles (controller vs. processor), data usage boundaries, and breach notification protocols.

- Legitimate Interest Assessments (LIAs): Justify data sharing under GDPR Article 6(1)(f) by balancing academic benefits against participant rights .

Q. What methodologies ensure robust anonymization in longitudinal studies with sensitive health data?

- Methodological Answer:

- Pseudonymization Techniques: Use cryptographic hashing for identifiers, with keys stored separately.